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Abstract

Cetamolol is a cardioselective 31-adrenergic receptor antagonist with partial agonist activity,
also known as intrinsic sympathomimetic activity (ISA). Developed by Imperial Chemical
Industries (ICI) in the 1970s, it was engineered to provide [3-blockade while mitigating some of
the common side effects associated with non-selective 3-antagonists, such as bradycardia and
bronchoconstriction. This document provides a comprehensive technical overview of the
discovery, synthesis, preclinical pharmacology, and clinical development of Cetamolol,
presenting key quantitative data, detailed experimental methodologies, and visual
representations of its mechanism and development workflow.

Discovery and Synthesis

The development of Cetamolol emerged from structure-activity relationship (SAR) studies
aimed at creating -blockers with greater selectivity for the Bi-receptors concentrated in cardiac
tissue over the PB2-receptors in the lungs and peripheral vasculature. The synthesis of
Cetamolol, identified chemically as 2-[2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenoxy]-N-
methylacetamide, is detailed in patents filed by Imperial Chemical Industries, including BE
767781 (1971), GB 1458392 (1976), and U.S. Patent 4,059,622 (1977).

The core synthetic strategy involves the reaction of a substituted phenoxy-epoxypropane with
tert-butylamine. A representative synthesis pathway is outlined below.
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Logical Flow of Cetamolol Synthesis
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Caption: Generalized synthetic pathway for Cetamolol.

Preclinical Pharmacology

Cetamolol underwent extensive preclinical evaluation to characterize its pharmacological
profile, including its receptor selectivity, intrinsic activity, and effects on various organ systems.

In Vitro Studies

In vitro experiments were crucial for establishing Cetamolol's fundamental properties as a (3-
blocker.

Table 1: Summary of In Vitro Pharmacological Data for Cetamolol
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o Determination of pAz Values (31 and (32 Antagonism):

o Tissue Preparation: Guinea pigs were sacrificed, and right atria (for 31) and tracheal strips

(for B2) were isolated and mounted in organ baths containing Krebs-Henseleit solution,
maintained at 37°C and aerated with 95% Oz / 5% COa.

o (1 Assay (Atria): The spontaneously beating right atria were allowed to equilibrate.

Cumulative concentration-response curves to the [3-agonist isoprenaline were generated,

measuring the increase in heart rate. This was repeated in the presence of increasing,

fixed concentrations of Cetamolol.

o [32 Assay (Trachea): Tracheal strips were contracted with carbachol. Cumulative

concentration-response curves to isoprenaline were then generated, measuring the

© 2025 BenchChem. All rights reserved.

3/13

Tech Support


https://patents.google.com/patent/WO2020150473A2/en
https://patents.google.com/patent/WO2020150473A2/en
https://patents.google.com/patent/WO2020150473A2/en
https://patents.google.com/patent/WO2020150473A2/en
https://patents.google.com/patent/WO2020150473A2/en
https://www.benchchem.com/product/b107663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

relaxation of the tissue. This was repeated in the presence of increasing, fixed
concentrations of Cetamolol.

o Calculation: The pAz value, representing the negative logarithm of the molar concentration
of the antagonist that produces a two-fold shift in the agonist's concentration-response
curve, was calculated using a Schild plot analysis.[1]

o Assessment of Intrinsic Sympathomimetic Activity (ISA):

o Animal Model: Rats were pre-treated with reserpine to deplete endogenous
catecholamines.

o Protocol: Isolated right atria were mounted in organ baths. Cetamolol was added in
increasing concentrations, and the positive chronotropic (heart rate increasing) effect was
measured and compared to the maximal effect produced by the known partial agonist,
practolol. The effect of Cetamolol was shown to be blocked by pre-treatment with
propranolol, confirming it was mediated via [3-adrenoceptors.[1]

In Vivo Studies

In vivo studies in animal models were performed to assess Cetamolol's effects in a whole-
organism context, particularly focusing on its lack of membrane-stabilizing activity (MSA), a
property of some older [3-blockers associated with local anesthetic and certain antiarrhythmic
effects.

Table 2: Summary of In Vivo Preclinical Findings
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¢ Rabbit Cornea Anesthesia Model:

o Healthy rabbits were gently restrained. One eye served as a control, receiving a saline

solution.

o The test eye received a solution of Cetamolol.
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o The corneal reflex was tested periodically by touching the cornea with a fine, soft filament
(e.g., a cotton wisp).

o The absence of a blink reflex was considered a positive indication of local anesthetic
activity. Cetamolol failed to produce this effect.[2]

e Canine Arrhythmia Models:

o Coronary Artery Ligation: Anesthetized dogs underwent a thoracotomy. The left anterior
descending (LAD) coronary artery was ligated to induce myocardial ischemia, leading to
ventricular arrhythmias. Cetamolol was administered intravenously to assess its ability to
reverse the arrhythmia.[2]

o Quabain-Induced Tachycardia: Anesthetized dogs received an intravenous infusion of
ouabain, a cardiac glycoside, until a stable ventricular tachycardia was established.
Cetamolol was then administered to determine if it could restore a normal sinus rhythm.

[2]

Workflow for Preclinical Assessment of Cetamolol
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Caption: Workflow of preclinical pharmacological evaluation.

Clinical Development

Following promising preclinical results, Cetamolol advanced into clinical trials to evaluate its

pharmacokinetics, safety, and efficacy in humans.

Pharmacokinetics and Pharmacodynamics

Studies in healthy volunteers established the relationship between Cetamolol dosage, serum

concentration, and the degree of 3-blockade. A study involving single oral doses of 10, 25, and

50 mg demonstrated that 31-adrenoceptor blockade was maximal at 2 hours and remained

clinically significant at 24 hours, supporting a once-daily dosing regimen. The degree of

blockade was linearly related to the logarithm of the serum cetamolol concentration.
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A subsequent study investigated the pharmacokinetics in hypertensive patients with varying
degrees of renal function.

Table 3: Pharmacokinetic Parameters of a Single 30 mg Oral Dose of Cetamolol in
Hypertensive Patients by Renal Function

Normal Mild Moderate Severe
Parameter Function Impairment Impairment Impairment
(n=10) (n=8) (n=7) (n=7)
Cmax (ng/mL) 155+ 14 196 + 28 269+ 24 382+41
Tmax (hr) 26+0.3 3.1+04 34+£04 4605
AUCo-4s
1481 + 140 2392 + 332 4252 + 489 8459 + 1109
(ng-hr/mL)
Elimination Half-
) 7.9+05 105+11 156+1.9 25.1+26
Life (t¥2, hr)
Total Body
Clearance 370 + 37 240 + 33 134+ 16 69+9
(mL/min)
Renal Clearance
195 + 20 102 + 16 407 10+2

(mL/min)

(Values are presented as Mean + SEM)

The data clearly indicate that as renal function declines, the clearance of Cetamolol decreases
significantly, leading to higher peak concentrations (Cmax) and greater overall drug exposure
(AUC). This necessitates dose adjustments in patients with moderate to severe renal
impairment.

Clinical Efficacy in Hypertension

A multicenter, randomized, double-blind, placebo-controlled study evaluated the
antihypertensive efficacy of Cetamolol over four weeks in 108 patients with mild to moderate
hypertension.
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Table 4: Efficacy of Cetamolol in Mild to Moderate Hypertension (4 Weeks Treatment)

Low-Dose High-Dose
Parameter Placebo Group Cetamolol (5-15 Cetamolol (15-50
mgl/day) mgl/day)
Baseline Supine
148 /98 151/98 150/99
SBP/DBP (mmHg)
Change in Supine
-9.9/-35 -18.1/-9.2 -17.3/-8.3
SBP/DBP (mmHg)
"Good Response" Significantly higher Significantly higher
Not Reported
Rate than placebo than placebo

SBP = Systolic Blood Pressure; DBP = Diastolic Blood Pressure
e p <0.05 compared to placebo group

Both low- and high-dose regimens of Cetamolol produced statistically significant reductions in
both systolic and diastolic blood pressure compared to placebo, confirming its efficacy as an
antihypertensive agent.

» Patient Population: 108 patients with mild to moderate essential hypertension (supine
diastolic blood pressure of 95-114 mmHg).

» Study Design: A randomized, double-blind, placebo-controlled, parallel-group design.
e Phases:
o Washout: All previous antihypertensive medications were discontinued.

o Placebo Lead-in (4 weeks): All patients received a placebo to establish a stable baseline
blood pressure.

o Treatment Phase (4 weeks): Patients were randomized to one of three groups: Placebo,
Low-Dose Cetamolol (starting at 5 mg/day), or High-Dose Cetamolol (starting at 15
mg/day).
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» Dose Titration: Doses were titrated upwards at weekly intervals (Low-Dose: 5- 10— 15 mg;
High-Dose: 15— 25 - 50 mg) if the supine diastolic blood pressure was not reduced by at
least 10 mmHg or to below 90 mmHg.

o Efficacy Endpoints: The primary endpoint was the change from baseline in supine systolic
and diastolic blood pressure at the end of the 4-week treatment period, measured 24 hours
after the last dose.

Mechanism of Action: Signaling Pathway

Cetamolol exerts its therapeutic effect by competitively blocking B:1-adrenergic receptors in the
heart. This action counteracts the effects of catecholamines like adrenaline and noradrenaline.
In contrast to full antagonists, its intrinsic sympathomimetic activity provides a low level of
receptor stimulation, which can prevent excessive bradycardia at rest.

Bi-Adrenergic Receptor Signaling and Point of
Cetamolol Blockade
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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